molecular formula C9H15NO2 B1624823 Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate CAS No. 78167-64-3

Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B1624823
CAS No.: 78167-64-3
M. Wt: 169.22 g/mol
InChI Key: QMHAPDFFWOZVTP-FPLPWBNLSA-N
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Description

Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, is formed by the reaction of an acid with an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the esterification reaction between acetic acid and ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to promote the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous process involving the reaction of ethanol and acetic acid. The process may involve the use of catalysts to enhance the reaction rate and yield . Advanced extraction processes and reactive distillation techniques are often employed to optimize the production and purification of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Trans-esterification: Alcohols and acid or base catalysts.

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Trans-esterification: Different esters depending on the alcohol used.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHAPDFFWOZVTP-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472630
Record name Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78167-64-3
Record name Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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